molecular formula C21H31ClN4O4 B2878888 (4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)(3,4,5-triethoxyphenyl)methanone hydrochloride CAS No. 1184978-83-3

(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)(3,4,5-triethoxyphenyl)methanone hydrochloride

Cat. No.: B2878888
CAS No.: 1184978-83-3
M. Wt: 438.95
InChI Key: LCSXEDUDXDJXLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)(3,4,5-triethoxyphenyl)methanone hydrochloride is a useful research compound. Its molecular formula is C21H31ClN4O4 and its molecular weight is 438.95. The purity is usually 95%.
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Scientific Research Applications

Molecular Interaction Studies

The antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1) demonstrates potent and selective antagonism for the CB1 cannabinoid receptor. A detailed study using the AM1 molecular orbital method revealed various conformations of the molecule, suggesting its steric binding interactions with the receptor. This study emphasizes the molecule's potential utility in understanding receptor-ligand interactions, which could be relevant for compounds such as (4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)(3,4,5-triethoxyphenyl)methanone hydrochloride when exploring receptor binding characteristics and drug design applications (J. Shim et al., 2002).

Antimicrobial and Antifungal Applications

A study on the synthesis and antimicrobial activity of new pyridine derivatives, including compounds structurally similar to this compound, showed variable and modest activity against investigated strains of bacteria and fungi. This suggests potential applications of such compounds in developing new antimicrobial and antifungal agents, highlighting the importance of structural analogs in medicinal chemistry (N. Patel et al., 2011).

Cytotoxic Agents for Cancer Treatment

In exploring novel piperazinone derivatives for cytotoxic activities, a study aimed to replace the imidazole ring of L-778,123 (an imidazole-containing FTase inhibitor) with various substituents, evaluating their impact on cancer cell lines. This research is indicative of the potential utility of compounds like this compound in cancer treatment, particularly through bioisosteric modifications to enhance cytotoxicity against cancer cells while minimizing effects on normal cell lines (Saeed Ghasemi et al., 2020).

Properties

IUPAC Name

[4-(1-methylimidazol-2-yl)piperazin-1-yl]-(3,4,5-triethoxyphenyl)methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N4O4.ClH/c1-5-27-17-14-16(15-18(28-6-2)19(17)29-7-3)20(26)24-10-12-25(13-11-24)21-22-8-9-23(21)4;/h8-9,14-15H,5-7,10-13H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCSXEDUDXDJXLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)N2CCN(CC2)C3=NC=CN3C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.